1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Description

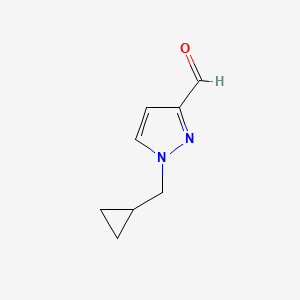

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole-derived compound featuring a cyclopropylmethyl substituent at the N1 position and a formyl (-CHO) group at the C3 position (Figure 1). The cyclopropylmethyl group confers unique steric and electronic properties, influencing reactivity and molecular interactions.

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C8H10N2O/c11-6-8-3-4-10(9-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |

InChI Key |

HEMRCCURSAMMBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C=CC(=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Key Features of Vilsmeier-Haack Reaction:

- Uses POCl3/DMF complex as formylating agent.

- Typically performed at 0 °C to room temperature, followed by heating.

- Suitable for various substituted pyrazoles, including alkyl and aryl derivatives.

- Provides high regioselectivity for the 3-position formylation.

Preparation of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Starting Materials and Initial Functionalization

The synthesis generally starts from a pyrazole core or a pyrazole precursor such as pyrazol-3-ol or pyrazol-3-one derivatives. The cyclopropylmethyl substituent is introduced at the nitrogen (N1) position of the pyrazole ring through alkylation reactions using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

Typical alkylation conditions:

- Base: potassium carbonate or sodium hydride.

- Solvent: polar aprotic solvents like DMF or DMSO.

- Temperature: room temperature to mild heating (40–60 °C).

- Reaction time: several hours to overnight.

This step yields 1-(cyclopropylmethyl)-1H-pyrazole intermediates ready for subsequent formylation.

Formylation at the 3-Position

The key step is the selective formylation of the 3-position on the pyrazole ring. Using the Vilsmeier-Haack reaction, the 1-(cyclopropylmethyl)-1H-pyrazole is treated with POCl3 and DMF under controlled temperature conditions.

Typical formylation procedure:

- Cool DMF to 0 °C under nitrogen atmosphere.

- Add POCl3 dropwise to generate the Vilsmeier reagent.

- Add the 1-(cyclopropylmethyl)-1H-pyrazole slowly.

- Stir and heat the mixture at 70–90 °C for 3–5 hours.

- Quench with aqueous sodium carbonate or sodium acetate solution.

- Isolate the aldehyde by filtration and recrystallization.

This method provides the desired this compound in moderate to good yields (typically 60–85%) with high regioselectivity.

Alternative Oxidative Methods

Some patents and literature describe oxidative amidation or oxidation of corresponding alcohols to aldehydes as alternative routes. For example, oxidation of 1-(cyclopropylmethyl)-1H-pyrazole-3-methanol using oxidants like sodium hypochlorite or tert-butyl hydroperoxide in the presence of catalysts can yield the aldehyde.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Vilsmeier-Haack | POCl3/DMF, 0–90 °C, 3–5 h | 60–85 | High regioselectivity, widely used |

| Oxidation of alcohol | NaOCl or t-BuOOH, catalyst, mild heating | 50–70 | Alternative, requires alcohol precursor |

| Alkylation + Formylation | Cyclopropylmethyl halide, base + POCl3/DMF | 55–80 | Two-step, allows N-substitution control |

Research Findings and Analytical Data

- NMR Spectroscopy: The aldehyde proton typically appears as a singlet around 9.5–10 ppm in ^1H NMR, confirming the formyl group presence. The cyclopropylmethyl protons show characteristic multiplets between 0.2–1.5 ppm.

- IR Spectroscopy: Strong absorption bands near 1680–1720 cm^-1 correspond to the aldehyde C=O stretch.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm the structure.

- Purity and Yield: Chromatographic purification (silica gel column chromatography) and recrystallization yield analytically pure compounds suitable for further synthetic applications.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Advantages | Limitations |

|---|---|---|---|---|

| N1-Alkylation | Cyclopropylmethyl halide, base, DMF/DMSO | 1-(Cyclopropylmethyl)-1H-pyrazole | High selectivity for N1 position | Requires pure pyrazole precursor |

| Vilsmeier-Haack Formylation | POCl3/DMF, 0–90 °C, 3–5 h | This compound | High regioselectivity, good yield | Sensitive to moisture, harsh reagents |

| Oxidation of Alcohol | NaOCl, t-BuOOH, catalyst, mild heating | Aldehyde from corresponding alcohol | Mild conditions | Requires alcohol intermediate |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4.

Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups.

Major Products:

Oxidation: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 1-(Cyclopropylmethyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of pyrazole-based compounds were evaluated for their ability to inhibit human lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. The modification of the pyrazole structure, including the introduction of 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, resulted in enhanced inhibitory activity against LDH, suggesting potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Pesticide Development

The unique structure of this compound makes it a candidate for the development of novel agrochemicals. Research has shown that pyrazole derivatives can serve as effective fungicides and insecticides. The compound's ability to disrupt metabolic pathways in pests could lead to the formulation of new pesticides with lower environmental impact compared to traditional chemicals .

Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of functionalized polymers and nanomaterials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the N1 position and the position of the aldehyde group significantly impact physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Polarity and Solubility: The nitro group in 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde increases polarity, as evidenced by IR peaks at 1348 cm⁻¹ (Ar-NO₂) . In contrast, the cyclopropylmethyl group in the target compound likely reduces solubility in polar solvents due to its hydrophobic nature.

- Thermal Stability : 1-Methyl-1H-pyrazole-3-carbaldehyde derivatives exhibit melting points up to 152°C , while iodinated analogs (e.g., 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde) are isolated as stable crystals .

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethyl substituent on the pyrazole ring with an aldehyde functional group at the 3-position. This unique structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity is influenced by the cyclopropylmethyl group and the aldehyde functionality, which may facilitate hydrogen bonding and hydrophobic interactions with target proteins.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth against strains such as E. coli and S. aureus . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds in this class have demonstrated comparable efficacy to established anti-inflammatory drugs .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has shown promise in inhibiting cancer cell proliferation through modulation of key signaling pathways involved in cell growth and apoptosis . For example, pyrazole-based inhibitors have been developed targeting lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is significantly influenced by their structural features. Variations in substituents at different positions on the pyrazole ring can enhance or diminish activity:

- Cyclopropylmethyl Group : Enhances binding affinity due to steric and electronic effects.

- Aldehyde Functionality : May participate in hydrogen bonding with biological targets, improving selectivity.

- Substituent Variability : Modifications at the 4-position or introduction of additional functional groups can lead to improved pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.